2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-methyl-N-phenylacetamide
Description
2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-methyl-N-phenylacetamide is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 2-hydroxyethyl substituent at the 1-position of the pyrazole ring and an N-methyl-N-phenylacetamide moiety at the 5-position. The hydroxyethyl group enhances hydrophilicity, while the N-methyl-N-phenylacetamide introduces steric bulk and lipophilicity, influencing binding affinity and metabolic stability.
Properties
IUPAC Name |
2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-methyl-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O3/c1-19(12-5-3-2-4-6-12)14(23)10-20-11-17-15-13(16(20)24)9-18-21(15)7-8-22/h2-6,9,11,22H,7-8,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQZQXUFTOYFJFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)CN2C=NC3=C(C2=O)C=NN3CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-methyl-N-phenylacetamide typically involves multiple steps. One common method includes the condensation of appropriate pyrazole and pyrimidine derivatives under controlled conditions. For instance, the reaction may involve the use of polyphosphoric acid as a catalyst to facilitate the condensation process . Additionally, ultrasonic-assisted synthesis has been reported to improve yields and reaction efficiency .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to ensure consistent and high-yield production. The use of advanced catalysts and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-methyl-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenylacetamide moiety, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Structural Insights
The compound features a pyrazolo[3,4-d]pyrimidine core with a hydroxyl group that enhances solubility and biological interaction. The acetamido group contributes to its pharmacological properties.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties through various mechanisms:
| Compound | Target | Effect |
|---|---|---|
| 2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-methyl-N-phenylacetamide | Cyclin-Dependent Kinase 2 (CDK2) | Inhibition of cell proliferation |
| Similar Derivative | Various cancer types | Induction of apoptosis |
Studies have shown that compounds from the pyrazolo[3,4-d]pyrimidine class can inhibit CDK2 activity, disrupting cell cycle progression essential in cancer biology. For example, a study published in the Journal of Medicinal Chemistry highlighted the effectiveness of these derivatives in inhibiting CDK2 and their potential as anticancer agents .
Anti-inflammatory Properties
The presence of the hydroxyl group may enhance the compound's ability to modulate inflammatory pathways. Pyrazolo derivatives have been noted for their anti-inflammatory effects in various preclinical studies.
A comparative analysis revealed:
| Compound | COX-2 Inhibition (IC50 μmol) |
|---|---|
| This compound | TBD |
| Celecoxib | 0.04 ± 0.01 |
This suggests that the compound could be a promising candidate for developing anti-inflammatory drugs .
Case Studies
Several studies have focused on the biological activity of this compound and its analogs:
- Study on CDK Inhibition : A study published in Journal of Medicinal Chemistry highlighted the effectiveness of pyrazolo[3,4-d]pyrimidine derivatives in inhibiting CDK2 and their potential as anticancer agents.
- Inflammation Modulation : Research published in Pharmacology Reports examined the anti-inflammatory effects of similar compounds and suggested that modifications to the acetamido moiety could enhance efficacy .
Mechanism of Action
The mechanism of action of 2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-methyl-N-phenylacetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt critical cellular pathways, leading to effects such as reduced cell proliferation in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The following table summarizes key structural analogues and their distinguishing features:
Key Differences and Pharmacological Implications
Hydrophilicity vs. Lipophilicity: The target compound’s 2-hydroxyethyl group increases aqueous solubility compared to analogues with alkyl/aryl substituents (e.g., 2,3-dimethylphenyl in or 4-methylphenyl in ). This may enhance bioavailability in polar biological environments .
Steric and Electronic Effects: The phenyldiazenyl group in introduces a planar, conjugated system, which may facilitate π-π stacking with aromatic residues in target proteins. However, the azo linkage could reduce metabolic stability compared to the target compound’s hydroxyethyl group .
Binding Affinity Predictions: The pyrazole-pyrimidine dual core in may allow for dual-site binding in kinases, but the added pyrazole ring increases molecular weight (~469.5 g/mol), which could limit oral absorption compared to the simpler target compound.
Biological Activity
The compound 2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-methyl-N-phenylacetamide represents a significant advancement in medicinal chemistry, particularly concerning its biological activities against various diseases, including cancer. This article provides an in-depth analysis of its biological activity, synthesis methods, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula: C16H17N5O4
- Molecular Weight: 343.34 g/mol
- CAS Number: 899742-62-2
The compound features a complex structure that includes a pyrazolo[3,4-d]pyrimidine core modified with a hydroxyethyl group and a phenylacetamide moiety. This unique combination of functional groups enhances its solubility and potential interactions with biological targets.
Research indicates that compounds similar to this pyrazolo derivative exhibit significant inhibitory effects on specific kinases involved in cancer progression. For instance, they have been shown to inhibit hematopoietic progenitor kinase 1 (HPK1), which plays a crucial role in various cancer pathways. The inhibition of such kinases can lead to the suppression of tumor growth and metastasis.
Biological Activities
The biological activity of this compound can be summarized as follows:
- Anticancer Activity: Several studies have reported that pyrazolo derivatives exhibit potent anticancer properties. They have been tested against various cancer cell lines including MCF7 (breast cancer), A549 (lung cancer), and NCI-H460 (non-small cell lung cancer) with promising results.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF7 | 3.79 | Growth inhibition |
| A549 | 26.00 | Growth inhibition |
| NCI-H460 | 42.30 | Cytotoxicity |
- Other Biological Activities: Beyond anticancer effects, compounds in this class have shown antibacterial, anti-inflammatory, and neuroprotective activities. They also demonstrate antioxidant properties and the ability to bind to estrogen receptors, which is significant for hormone-related cancers.
Case Studies
-
Study on Anticancer Properties:
In a study published in Pharmaceuticals, the compound was evaluated for its cytotoxic effects on various cancer cell lines. It demonstrated significant growth inhibition with IC50 values ranging from 3.79 µM to 42.30 µM across different cell lines . -
Mechanistic Insights:
Another study highlighted the compound's ability to induce apoptosis in cancer cells through the activation of caspase pathways, which are crucial for programmed cell death . -
Comparative Analysis:
A comparative study involving similar pyrazolo derivatives showed that modifications at specific positions on the pyrazolo ring significantly influenced their anticancer efficacy. The addition of bulky groups enhanced their binding affinity to target proteins involved in tumorigenesis .
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Formation of the Pyrazolopyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors under acidic or basic conditions.
- Introduction of Functional Groups: The hydroxyethyl side chain is introduced via alkylation reactions using suitable hydroxyethylating agents.
- Final Modifications: The acetamide group is added through acylation reactions, yielding the final product with desired biological properties .
Q & A
Q. What is the synthetic route for 2-[1-(2-hydroxyethyl)-4-oxo-pyrazolo[3,4-d]pyrimidin-5-yl]-N-methyl-N-phenylacetamide, and what reaction conditions are critical?
The synthesis involves multi-step organic reactions, including:
- Step 1 : Cyclization of pyrazole precursors with chlorophenyl derivatives to form the pyrazolo[3,4-d]pyrimidine core.
- Step 2 : Substitution at the 5-position with a hydroxyethyl group via nucleophilic addition.
- Step 3 : Acetamide coupling using N-methyl-N-phenylamine under catalytic conditions (e.g., triethylamine in DMF).
Q. Critical conditions :
- Temperature control (60–80°C for cyclization).
- Solvent choice (e.g., DMF for polar intermediates).
- pH adjustment during coupling to prevent side reactions .
Q. How is the molecular structure of this compound characterized?
Key techniques include:
- X-ray crystallography : Resolves 3D conformation and hydrogen-bonding patterns.
- NMR spectroscopy : Assigns proton environments (e.g., hydroxyethyl protons at δ 3.5–4.0 ppm).
- Mass spectrometry : Confirms molecular weight (e.g., [M+H]+ at m/z 383.2) .
Q. What is the hypothesized mechanism of action for this compound?
Pyrazolopyrimidines typically modulate enzyme or receptor activity. For this derivative:
- Kinase inhibition : Potential interaction with ATP-binding pockets (e.g., EGFR or CDK2).
- Anti-inflammatory activity : May suppress COX-2 or NF-κB pathways.
Validation requires in vitro assays (e.g., kinase inhibition IC50) and molecular docking to predict binding modes .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent changes) affect biological activity?
A structure-activity relationship (SAR) study revealed:
| Substituent | Biological Impact |
|---|---|
| Hydroxyethyl group | Enhances solubility and hydrogen-bond donor capacity . |
| N-Methyl-N-phenyl | Increases lipophilicity (logP ~2.8), improving membrane permeability . |
| Trifluoromethoxy | Boosts electron-withdrawing effects, enhancing target affinity . |
Q. Methodology :
- Synthesize analogs with varied substituents.
- Test activity against cancer cell lines (e.g., A549, HL-60) and compare IC50 values .
Q. How can contradictory data in biological assays be resolved?
Example: Discrepancies in anti-inflammatory efficacy across studies may arise from:
- Cell line variability (e.g., THP-1 vs. RAW 264.7 macrophages).
- Substituent positional isomers (e.g., ortho vs. para substituents on phenyl rings).
Q. Resolution strategies :
- Standardize assay conditions (e.g., serum-free media, consistent passage numbers).
- Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics .
Q. What strategies optimize pharmacokinetic properties (e.g., solubility, bioavailability)?
- Salt formation : Use hydrochloride salts to improve aqueous solubility.
- Prodrug design : Introduce hydrolyzable esters at the hydroxyethyl group.
- LogP adjustment : Replace N-methyl with polar groups (e.g., morpholine) to reduce logP below 3.0 .
Q. How are structural ambiguities resolved when crystallography data is unavailable?
- Dynamic NMR : Analyze rotameric states of the acetamide group.
- DFT calculations : Predict stable conformers using Gaussian or ORCA software.
- Comparative spectroscopy : Cross-validate with structurally similar pyrazolopyrimidines .
Q. What methods enhance target selectivity to minimize off-target effects?
- Fragment-based screening : Identify key binding motifs using X-ray crystallography.
- Kinome-wide profiling : Test against a panel of 100+ kinases (e.g., DiscoverX KINOMEscan).
- Alanine scanning mutagenesis : Map critical residues in target enzymes .
Q. How can synthetic reproducibility issues be addressed?
Common pitfalls include:
- Incomplete cyclization : Monitor reaction progress via TLC (Rf = 0.3 in ethyl acetate/hexane).
- Low coupling yields : Optimize stoichiometry (1:1.2 ratio of core to acetamide).
- Scale-up challenges : Use continuous flow reactors for improved heat transfer .
Q. What computational tools predict biological activity and guide synthesis?
- Molecular docking (AutoDock Vina) : Simulate binding to EGFR (PDB: 1M17).
- QSAR models : Train on pyrazolopyrimidine datasets to predict IC50.
- ADMET prediction (SwissADME) : Estimate bioavailability and toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
